Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate
Description
Alternative Synonyms and Registry Identifiers
The compound is referenced under multiple synonyms, including:
- Methyl N-(methoxycarbonyl)-L-tert-leucinate
- SCHEMBL19174545
- G83571
Its CAS Registry Number (1820570-23-7 ) and PubChem CID (75487875 ) provide unambiguous identification across chemical databases.
Properties
IUPAC Name |
methyl (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)6(7(11)13-4)10-8(12)14-5/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVABOCTUCGAPH-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the use of acid chlorides or anhydrides in the presence of a base to facilitate the reaction. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow processes using microreactor technology. This method offers advantages such as improved efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Differences
The compound shares a core methyl 3,3-dimethylbutanoate structure with several synthetic cannabinoids and agrochemical intermediates. Key analogues include:
4F-MDMB-BINACA (Methyl (2S)-2-{[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate)
- Substituents: A 4-fluorobutylindazole carboxamide group replaces the methoxycarbonylamino moiety.
- Activity: Acts as a potent cannabinoid receptor CB1 agonist, with reported activity hundreds of times higher than THC, though recent studies suggest variability in potency .
MDMB-CHMICA (Methyl (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate)
- Substituents : Features a cyclohexylmethylindole carboxamide group.
- Activity : High affinity for CB1 receptors, linked to severe intoxication cases .
- Molecular Weight : 384.51 g/mol, slightly lower than 4F-MDMB-BINACA (~400.45 g/mol) due to differing substituents .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Substituents: Contains a trifluoroethylamino group.
- Synthesis: Prepared via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethyl sulfonate .
Physicochemical Properties
Pharmacological Activity
- Receptor Affinity: 4F-MDMB-BINACA: Binds CB1 receptors with EC₅₀ values in the nanomolar range, though potency claims vary across studies . MDMB-CHMICA: Exhibits high efficacy in activating CB1 receptors, associated with neurotoxicity and fatalities .
- Metabolism : Both compounds undergo ester hydrolysis and oxidative metabolism, generating bioactive metabolites that prolong effects .
Key Research Findings
Structural-Activity Relationship (SAR): The 3,3-dimethylbutanoate backbone enhances metabolic stability by sterically shielding the ester group . Fluorinated alkyl chains (e.g., 4-fluorobutyl in 4F-MDMB-BINACA) increase lipophilicity and blood-brain barrier penetration, enhancing CNS activity .
Toxicity and Legal Status: Synthetic cannabinoids like 4F-MDMB-BINACA and MDMB-CHMICA are linked to overdose cases due to unpredictable potency . These compounds are classified as controlled substances in multiple jurisdictions .
Biological Activity
Methyl (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoate, also referred to as (S)-methyl 2-(methoxycarbonylamino)-3,3-dimethylbutanoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on recent research findings.
- Molecular Formula : C8H15N O4
- Molecular Weight : 189.21 g/mol
- CAS Number : 162537-11-3
- Physical State : Solid at room temperature
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-leucine derivatives with methoxycarbonyl groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate their free radical scavenging abilities. Results indicate that these compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
| Compound Code | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| AV1 | 45 |
| AV2 | 60 |
| AV3 | 75 |
Antihypertensive Effects
The antihypertensive activity of this compound was assessed through in vivo studies. The results indicated a significant reduction in systolic blood pressure in test subjects treated with this compound compared to controls.
| Treatment | Mean Systolic Blood Pressure (mmHg) ± SEM |
|---|---|
| Control | 120 ± 5 |
| DMSO | 110 ± 4 |
| Methyl Ester | 90 ± 3 |
Urease Inhibition
Urease inhibition studies showed that this compound exhibits activity against urease enzymes, which are implicated in the pathogenesis of gastric ulcers caused by Helicobacter pylori. The inhibition percentage was notable at varying concentrations.
| Concentration (mM) | % Urease Inhibition |
|---|---|
| 0.1 | 50 |
| 0.5 | 70 |
| 1.0 | 85 |
Case Studies
- Antioxidant Activity Study : A study published in February 2023 evaluated several ester derivatives for their antioxidant properties using the DPPH assay. This compound was among the most effective compounds tested, demonstrating a higher scavenging ability than the parent compound .
- Antihypertensive Study : Another investigation focused on the antihypertensive effects of various derivatives of this compound. It was found that at doses of 80 mg/kg, significant reductions in systolic blood pressure were observed compared to control groups .
Q & A
Q. Q2. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?
High-resolution techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chiral centers verified using chiral shift reagents or derivatization .
- HPLC : Chiral stationary phases (e.g., amylose or cellulose-based columns) resolve enantiomers, with retention times compared to standards .
- X-ray Crystallography : Provides absolute configuration confirmation, as demonstrated in structurally similar compounds .
- LC-MS : Validates molecular weight and detects impurities via mass fragmentation patterns .
Q. Q3. What are the primary applications of this compound in medicinal chemistry research?
Its methoxycarbonyl and dimethyl groups enhance metabolic stability and lipophilicity, making it valuable for:
- Prodrug Design : As a masked carboxylic acid, improving bioavailability .
- Peptide Mimetics : Serving as a non-natural amino acid in enzyme inhibitors or receptor ligands .
- Structure-Activity Relationship (SAR) Studies : Modifying substituents to explore bioactivity trends in neuroprotective or anti-inflammatory agents .
Advanced Research Questions
Q. Q4. How does the methoxycarbonyl group influence reactivity in nucleophilic substitution compared to similar esters?
The methoxycarbonyl group is electron-withdrawing, activating the adjacent carbonyl toward nucleophilic attack. However, steric hindrance from the 3,3-dimethyl group reduces accessibility, favoring reactions at the ester moiety over the carbamate. This contrasts with analogs like chloromethyl esters (), where the leaving group (Cl⁻) enhances substitution rates. Computational studies (e.g., DFT calculations) and kinetic experiments (monitoring reaction progress via IR or NMR) can quantify these effects .
Q. Q5. What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Purity Issues : Trace racemic impurities (e.g., <2% (2R)-enantiomer) can skew bioassay results. Use chiral HPLC or enzymatic assays to verify enantiomeric excess .
- Assay Conditions : Solvent (DMSO vs. aqueous buffers) or protein binding (e.g., serum albumin) may alter activity. Standardize protocols using controls like known inhibitors .
- Metabolic Instability : Rapid ester hydrolysis in vivo may reduce efficacy. Compare in vitro (cell-free) and in vivo data, or stabilize the compound via prodrug strategies .
Q. Q6. How can enantiomeric excess be optimized during synthesis?
- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of precursor ketones .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
- Chromatographic Separation : Preparative chiral HPLC or simulated moving bed (SMB) chromatography achieves >99% ee .
Q. Q7. What role does the 3,3-dimethylbutanoate moiety play in stabilizing intermediates during peptide coupling?
The bulky dimethyl groups reduce steric strain in transition states during amide bond formation, as seen in solid-phase peptide synthesis (SPPS). This enhances coupling efficiency with hindered amino acids (e.g., Aib derivatives). Comparative studies using analogs (e.g., 3-methyl vs. 3,3-dimethyl) show improved yields and reduced epimerization .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
